S1RA S1RA S1RA is a sigma-1 (σ1) receptor antagonist (Ki = 17 nM). It is selective for σ1 receptors over σ2 receptors (Ki = 9,300 nM), as well as a panel of 170 additional receptors at 1 µM. S1RA reduces capsaicin-induced mechanical allodynia, formalin-induced licking and biting behavior, and partial sciatic nerve ligation-induced thermal hyperalgesia in mice (ED50s = 26.3, 43.7, and 18.8 mg/kg, respectively). It also enhances fentanyl- or loperamide-induced analgesia without affecting gastrointestinal transit in mice.

Brand Name: Vulcanchem
CAS No.: 878141-96-9
VCID: VC0559785
InChI: InChI=1S/C20H23N3O2/c1-16-14-20(25-13-10-22-8-11-24-12-9-22)21-23(16)19-7-6-17-4-2-3-5-18(17)15-19/h2-7,14-15H,8-13H2,1H3
SMILES: CC1=CC(=NN1C2=CC3=CC=CC=C3C=C2)OCCN4CCOCC4
Molecular Formula: C20H23N3O2
Molecular Weight: 337.4 g/mol

S1RA

CAS No.: 878141-96-9

VCID: VC0559785

Molecular Formula: C20H23N3O2

Molecular Weight: 337.4 g/mol

* For research use only. Not for human or veterinary use.

S1RA - 878141-96-9

Description

S1RA, also known as E-52862, is a selective sigma-1 receptor antagonist. It is being developed by Esteve for the treatment of neuropathic pain and the potentiation of opioid analgesia. This compound has shown promising results in preclinical studies, demonstrating efficacy in relieving neuropathic pain and improving emotional negative states associated with pain .

Pharmacological Profile

S1RA exhibits a high binding affinity for the sigma-1 receptor, with a Ki value of approximately 17.0 ± 7.0 nM. It is selective over the sigma-2 receptor and shows minimal activity against a wide range of other receptors, enzymes, transporters, and ion channels .

Clinical Development

S1RA has successfully completed Phase I clinical trials, demonstrating good safety and tolerability. Its pharmacokinetic profile supports once-daily oral administration. Phase II clinical trials are ongoing to further evaluate its efficacy in treating neuropathic pain and enhancing opioid analgesia .

Preclinical Studies

In preclinical models, S1RA has been effective in inhibiting both mechanical and thermal hypersensitivity, indicating its potential in treating inflammatory pain . These findings suggest that S1RA could be beneficial for managing various types of pain by targeting the sigma-1 receptor.

Comparison of S1RA with Other Pain Treatments

CompoundMechanism of ActionTargetClinical Status
S1RA (E-52862)Sigma-1 receptor antagonistNeuropathic pain, opioid potentiationPhase II
SC-75416Selective COX-2 inhibitorAcute and chronic painClinical trials completed
S(+)-ketamineNMDA receptor antagonistChronic pain (CRPS-1)Clinical use established
CAS No. 878141-96-9
Product Name S1RA
Molecular Formula C20H23N3O2
Molecular Weight 337.4 g/mol
IUPAC Name 4-[2-(5-methyl-1-naphthalen-2-ylpyrazol-3-yl)oxyethyl]morpholine
Standard InChI InChI=1S/C20H23N3O2/c1-16-14-20(25-13-10-22-8-11-24-12-9-22)21-23(16)19-7-6-17-4-2-3-5-18(17)15-19/h2-7,14-15H,8-13H2,1H3
Standard InChIKey DGPGXHRHNRYVDH-UHFFFAOYSA-N
SMILES CC1=CC(=NN1C2=CC3=CC=CC=C3C=C2)OCCN4CCOCC4
Canonical SMILES CC1=CC(=NN1C2=CC3=CC=CC=C3C=C2)OCCN4CCOCC4
Synonyms E-52862
PubChem Compound 44247568
Last Modified Aug 15 2023

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator

Related :